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(4-Chlorophenyl)(diethylamino)acetic acid

Cat. No.: B13100390
M. Wt: 241.71 g/mol
InChI Key: GDSYQHCEJCORIB-UHFFFAOYSA-N
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Description

Background and Significance in Chemical Research

Amino acids are fundamental to biochemistry, serving as the primary building blocks of proteins. britannica.com While the 20 common amino acids were identified by the mid-20th century, the synthesis and study of "unnatural" α-amino acids has become a significant and expanding field of research. britannica.comresearchgate.net These novel derivatives are critical for developing peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced properties like increased metabolic stability and receptor affinity. researchgate.net

The significance of α,α-disubstituted amino acids, such as (4-Chlorophenyl)(diethylamino)acetic acid, lies in the unique conformational constraints they impose. The presence of two side chains on the α-carbon restricts the rotational freedom of the peptide backbone, which can be a powerful tool in the de novo design of molecules and for studying protein folding. mdpi.com Furthermore, the specific substituents—a halogenated aromatic ring (4-chlorophenyl) and a tertiary amine (diethylamino)—introduce distinct electronic and steric properties that can be exploited in medicinal chemistry and material science. For instance, α,α-disubstituted amino acids have been investigated as enzyme inhibitors, where the additional substituent can occupy new regions of a protein's active site to enhance binding affinity. nih.gov

Historical Perspective of Related Chemical Classes and Their Research Trajectories

The history of amino acid research began in the 19th century with the isolation of the first amino acids from natural sources, such as glycine from gelatin in 1820. britannica.com A pivotal moment in understanding their prebiotic origins was the Miller-Urey experiment in 1953, which demonstrated that amino acids could be synthesized from simple inorganic precursors under conditions simulating early Earth. ebsco.com This discovery spurred interest in the chemical evolution and synthesis of organic molecules.

The trajectory of chemical research has since branched out significantly. While initial work focused on the proteinogenic amino acids, chemists began exploring synthetic modifications to create non-natural variants. This field has grown to include diverse structures like β-amino acids and α,α-disubstituted amino acids. researchgate.netmdpi.com The development of new synthetic methodologies, including enantioselective synthesis and photocatalyzed reactions, has made a wide array of these unnatural building blocks accessible for research. researchgate.netacs.org

Parallel research trajectories can be seen in related chemical classes. For example, phenoxyacetic acids, which share a substituted phenylacetic acid core, have been extensively developed as herbicides. nih.gov In medicinal chemistry, the synthesis of derivatives of diethylamino acetic acid led to a major breakthrough in local anesthetics with the development of lidocaine in 1943, which is an amide derivative rather than an ester. nih.gov This historical context illustrates a broader trend in chemical science: the modification of core scaffolds like amino acids or acetic acids to generate novel compounds with specific, tailored functions.

Scope and Objectives of Academic Inquiry for this compound

Given the lack of extensive published research on this compound specifically, the scope of academic inquiry can be inferred from studies on analogous unnatural amino acids. The primary objectives for investigating a novel compound of this class would typically include:

Synthesis and Characterization: The foremost objective is to establish efficient and scalable synthetic routes. This includes developing methods for stereoselective synthesis to isolate specific enantiomers, as the biological activity of chiral molecules is often stereospecific. Characterization would involve spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm the molecular structure and determine its solid-state conformation.

Conformational Analysis: A key area of inquiry for α,α-disubstituted amino acids is their effect on peptide structure. nih.gov Research would aim to understand how the bulky 4-chlorophenyl and diethylamino groups restrict the accessible Ramachandran angles (φ and ψ) when the amino acid is incorporated into a peptide chain.

Exploration of Biological Activity: A major driver for synthesizing unnatural amino acids is the search for new therapeutic agents. researchgate.net Research objectives would include screening this compound for biological activity. Drawing parallels from similar structures, this could involve assays for enzyme inhibition (e.g., against arginase, where other α,α-disubstituted amino acids have shown activity) or as ligands for cellular receptors. nih.gov

Application in Materials Science: The unique structure could be explored for applications in polymer chemistry or as a building block for novel materials. The presence of the aromatic ring and the tertiary amine offers sites for further functionalization.

Current Research Landscape and Unaddressed Questions Pertaining to the Compound

The current research landscape for unnatural amino acids is vibrant, with a focus on creating novel biological tools and therapeutics. nih.govresearchgate.netmdpi.com Advances in synthetic biology and automated evolution experiments are enabling the production of amino acids with improved features and their incorporation into proteins. nih.gov The design of peptides and small molecules with precisely controlled three-dimensional structures remains a central theme, and α,α-disubstituted amino acids are a valuable tool in this endeavor. mdpi.com

For this compound, fundamental questions remain unaddressed in the peer-reviewed literature. The compound is listed in chemical supplier catalogs, indicating its synthesis is known, but its properties and potential applications are not well-documented. Key unaddressed questions include:

Physicochemical Properties: What are its fundamental properties, such as its acid dissociation constant (pKa), solubility in various solvents, and lipophilicity?

Stereochemistry: What are the biological and chemical properties of its individual enantiomers? Has an effective method for their separation or asymmetric synthesis been established?

Biological Profile: Does the compound exhibit any significant biological activity? Its structural similarity to other bioactive molecules suggests this is a pertinent question, but no data is publicly available.

Reactivity and Stability: How does the compound behave in chemical reactions? Can it be successfully incorporated into peptides, and what is its stability under physiological conditions?

Addressing these questions through systematic academic inquiry would be the necessary next step to understand the potential utility of this compound in chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO2 B13100390 (4-Chlorophenyl)(diethylamino)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-14(4-2)11(12(15)16)9-5-7-10(13)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSYQHCEJCORIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes for (4-Chlorophenyl)(diethylamino)acetic acid

The synthesis of α-amino acids such as this compound can be approached through various methodologies. These routes can be tailored to achieve specific stereochemical outcomes and to align with principles of sustainable chemistry.

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of significant interest. Asymmetric synthesis can be achieved through several established methods, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One plausible approach involves the Strecker synthesis, a classic method for synthesizing α-amino acids. A stereoselective variant of this reaction could employ a chiral amine or a chiral catalyst to introduce the desired stereocenter. For instance, the use of a chiral phase-transfer catalyst in the reaction of 4-chlorobenzaldehyde, diethylamine (B46881), and a cyanide source could afford an enantiomerically enriched product.

Another potential route is the asymmetric amination of a suitable α-halo or α-hydroxy ester precursor derived from 4-chlorophenylacetic acid. Catalytic systems based on transition metals like palladium or copper, in conjunction with chiral ligands, have been successfully employed for the asymmetric synthesis of a wide array of α-amino acids and could be adapted for this specific target.

Table 1: Comparison of Potential Stereoselective Synthetic Methods

Method Reagents/Catalysts Potential Advantages Potential Challenges
Asymmetric Strecker Synthesis 4-chlorobenzaldehyde, diethylamine, cyanide source, chiral catalyst High atom economy, readily available starting materials Use of toxic cyanide, optimization of catalyst for high enantioselectivity
Asymmetric Amination α-substituted 4-chlorophenylacetic acid derivative, diethylamine, chiral transition metal catalyst High enantioselectivity, broad substrate scope Synthesis of precursor, catalyst cost and sensitivity

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of fine chemicals is a growing priority. For the synthesis of this compound, several aspects can be considered to enhance its environmental profile. imist.ma

The choice of solvent is a critical factor. Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact. unibo.it For instance, conducting the synthesis in an aqueous medium where possible can eliminate the need for volatile organic compounds. imist.ma

Atom economy is another key principle. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. The Strecker synthesis, for example, is generally considered to have good atom economy.

The use of catalytic reagents over stoichiometric ones is also a cornerstone of green chemistry. Catalysts can be used in small amounts and can often be recycled and reused, minimizing waste generation.

Novel Catalyst Systems for Compound Formation

Recent advances in catalysis offer new possibilities for the efficient synthesis of this compound. Nanocatalysts, for example, provide high surface area and unique reactivity, which can lead to improved reaction rates and selectivities. scielo.org.za Magnetically recoverable catalysts can simplify product purification and catalyst recycling, aligning with green chemistry principles. scielo.org.za

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral proline derivatives and other organocatalysts could potentially be employed for the enantioselective synthesis of the target compound. scilit.com These catalysts are often metal-free, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.

Functionalization and Derivatization Strategies

The functionalization and derivatization of this compound are crucial for exploring its potential applications, particularly in drug discovery.

Exploration of Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govmdpi.commdpi.com For this compound, a systematic synthesis of analogues would involve modifications at several key positions:

The Phenyl Ring: The 4-chloro substituent can be replaced with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The position of the substituent on the phenyl ring can also be varied.

The Diethylamino Group: The ethyl groups can be replaced with other alkyl or aryl groups of varying size and lipophilicity to investigate the steric and hydrophobic interactions.

The Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to explore the importance of this acidic moiety for biological activity.

Table 2: Proposed Analogues for SAR Studies

Position of Modification Example Substituents Rationale
Phenyl Ring (R1) -F, -Br, -CH3, -OCH3, -NO2 To study the effect of electronics and sterics on activity.
Amino Group (R2, R3) -CH3, -n-propyl, -benzyl To probe the steric and lipophilic requirements of the binding pocket.

Introduction of Bioisosteric Substituents

Bioisosterism is a strategy used in drug design to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govu-tokyo.ac.jp

For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced with tetrazoles, hydroxamic acids, or sulfonamides. These groups can mimic the acidity and hydrogen bonding capabilities of the carboxylic acid while potentially offering improved metabolic stability or cell permeability.

Phenyl Ring Bioisosteres: The 4-chlorophenyl ring could be replaced with other aromatic systems such as thiophene, pyridine (B92270), or pyrimidine. This can alter the electronic distribution and steric profile of the molecule, potentially leading to improved interactions with a biological target.

Chlorine Bioisosteres: The chloro group can be replaced by other substituents of similar size and electronegativity, such as a trifluoromethyl group (CF3). This is a common bioisosteric replacement that can enhance metabolic stability and lipophilicity.

The systematic application of these synthetic and derivatization strategies will be instrumental in unlocking the full potential of this compound and its analogues in various scientific domains.

Synthesis of Pro-Compound Forms for Research Applications

The synthesis of pro-compound forms of this compound is crucial for research applications to modulate its physicochemical properties, such as solubility and permeability, thereby facilitating its use in various experimental models. These pro-compounds are typically derivatives of the carboxylic acid functional group, primarily esters and amides.

Esterification:

Ester derivatives of this compound can be synthesized through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of a desired alcohol (e.g., ethanol, propanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically heated to drive the equilibrium towards the ester product. masterorganicchemistry.com The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can further increase the yield. masterorganicchemistry.com

Alternatively, for more sensitive substrates or milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP), facilitate the formation of an active intermediate that readily reacts with the alcohol. peptide.com This method is advantageous as it can be performed at room temperature, minimizing potential side reactions.

A variety of alcohols can be utilized to generate a library of ester pro-compounds with differing pharmacokinetic profiles. For example, esterification with 2-(diethylamino)propanol would yield this compound, 2-(diethylamino)propyl ester, a compound with an additional tertiary amine that could influence its solubility and basicity. ontosight.ai

Amide Formation:

Amide derivatives of this compound are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation is often achieved using peptide coupling reagents. A widely used and efficient method involves the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com This system generates a highly reactive O-acylisourea intermediate that rapidly reacts with the amine to form the amide bond. growingscience.com

Another common method for amide bond formation is the activation of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, typically in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. luxembourg-bio.com For instance, reaction with 3(R,S)-amino-1,3-dihydro-1-ethoxycarbonylmethyl-5-phenyl-2H-1,4-benzodiazepin-2-one would yield a more complex benzodiazepine-containing amide derivative. prepchem.com

The choice of the amine component allows for the introduction of a wide range of functionalities, enabling the fine-tuning of the pro-compound's properties for specific research needs.

Table 1: Synthetic Routes to Pro-Compound Forms

Pro-Compound Type Reagents and Conditions Product Example
Ester Alcohol (e.g., Ethanol), H₂SO₄ (cat.), Reflux Ethyl (4-chlorophenyl)(diethylamino)acetate
Ester Alcohol (e.g., Propanol), DCC, DMAP, CH₂Cl₂, RT Propyl (4-chlorophenyl)(diethylamino)acetate
Amide Amine (e.g., Benzylamine), HATU, DIPEA, DMF, RT N-Benzyl-2-(4-chlorophenyl)-2-(diethylamino)acetamide

Reaction Mechanism Elucidation in Synthesis

The primary synthetic route to this compound likely involves the nucleophilic substitution of an α-haloacetic acid derivative with diethylamine. A plausible starting material is α-bromo-4-chlorophenylacetic acid.

The reaction mechanism proceeds via a classic SN2 pathway. acsgcipr.org The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic α-carbon of α-bromo-4-chlorophenylacetic acid, which is bonded to the electron-withdrawing bromine atom. This nucleophilic attack occurs from the backside of the carbon-bromine bond, leading to a trigonal bipyramidal transition state. masterorganicchemistry.com

Simultaneously with the formation of the new carbon-nitrogen bond, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group. ucalgary.ca An excess of diethylamine is typically used in this reaction. One equivalent of diethylamine acts as the nucleophile, while a second equivalent acts as a base to deprotonate the newly formed diethylammonium (B1227033) ion, yielding the neutral this compound and diethylammonium bromide as a byproduct. youtube.com The use of excess amine helps to drive the reaction to completion. youtube.com

An alternative, though less direct, synthetic approach could be the Strecker synthesis. orgosolver.com This would begin with 4-chlorobenzaldehyde, which would react with diethylamine to form an iminium ion. Subsequent addition of a cyanide source, such as potassium cyanide, would yield an α-aminonitrile. The final step would be the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions to afford the target compound. orgosolver.com

The mechanism of the Strecker synthesis involves the initial formation of an α-amino nitrile. The aldehyde reacts with diethylamine to form a hemiaminal, which then dehydrates to form a diethyliminium ion. The cyanide ion then attacks the iminium carbon to form the (4-chlorophenyl)(diethylamino)acetonitrile. The final step is the hydrolysis of the nitrile. Under acidic conditions, the nitrile nitrogen is protonated, followed by the attack of water. A series of proton transfers and tautomerization steps lead to the formation of the carboxylic acid.

Scale-Up Considerations for Research Quantity Production

Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. amazonaws.com

Process Safety and Hazard Analysis: A thorough hazard analysis of all reagents and reaction steps is paramount. The use of α-bromo-4-chlorophenylacetic acid necessitates handling with appropriate personal protective equipment due to its corrosive and lachrymatory nature. The reaction with diethylamine is exothermic and requires controlled addition of the amine and efficient heat dissipation, especially on a larger scale, to prevent runaway reactions. amazonaws.com The use of a jacketed reactor with controlled cooling would be advisable.

Reagent and Solvent Selection: For larger scale synthesis, the cost and availability of starting materials become more significant. amazonaws.com The choice of solvent should also be re-evaluated. While laboratory-scale reactions might use solvents like dichloromethane (B109758) or DMF, for larger quantities, greener and more easily recoverable solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether might be considered. acsgcipr.org The volume of solvent used per gram of product should be optimized to ensure efficient reaction kinetics while minimizing waste.

Reaction Monitoring and Control: On a larger scale, ensuring homogenous mixing is crucial for consistent reaction progress and to avoid localized "hot spots." amazonaws.com The rate of addition of reagents, stirring speed, and temperature must be carefully controlled and monitored. In-process controls, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), should be used to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.

Work-up and Purification: The work-up procedure needs to be scalable. Aqueous extractions to remove byproducts like diethylammonium bromide may require larger separation funnels or specialized extraction equipment. The choice of purification method also needs consideration. While column chromatography is feasible for small quantities, for larger amounts, crystallization is often a more efficient and scalable method for achieving high purity. escoaster.com The selection of an appropriate crystallization solvent or solvent system is a critical development step.

Table 2: Scale-Up Parameter Adjustments

Parameter Laboratory Scale (mg-g) Research Scale (g-kg) Rationale
Reaction Vessel Round-bottom flask Jacketed glass reactor Improved heat transfer and temperature control.
Reagent Addition Manual addition via pipette/syringe Addition funnel or syringe pump Controlled addition rate to manage exotherms.
Temperature Control Oil bath / Ice bath Circulating heating/cooling system Precise and uniform temperature maintenance.
Mixing Magnetic stirrer Overhead mechanical stirrer Ensures efficient mixing in larger volumes.
Purification Flash column chromatography Crystallization / Recrystallization More efficient and economical for larger quantities.

| Drying | Rotary evaporator, vacuum desiccator | Vacuum oven | Efficient removal of residual solvents from larger solid mass. |

By systematically addressing these considerations, the laboratory synthesis of this compound can be successfully scaled up to produce the quantities required for extensive research applications. researchgate.net

Advanced Spectroscopic and Structural Characterization for Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic conformational behavior of molecules like (4-Chlorophenyl)(diethylamino)acetic acid in solution. copernicus.org The conformational flexibility, particularly around the chiral center and the bonds connecting the phenyl ring and the diethylamino group, is critical for its interaction with biological targets. Techniques such as 1D ¹H and ¹³C NMR, along with 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unequivocally.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly insightful. copernicus.org These experiments measure through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial information about the relative orientation of different parts of the molecule. For instance, NOE correlations between the benzylic proton and the protons of the diethylamino group can help define the rotational preferences around the C-N bond. Similarly, correlations between the benzylic proton and the aromatic protons of the 4-chlorophenyl ring can reveal the preferred orientation of the phenyl group relative to the rest of the molecule.

Furthermore, the analysis of scalar coupling constants (J-couplings) provides information about dihedral angles through the Karplus equation. copernicus.org The magnitude of ³J-couplings between vicinal protons can help to determine the population of different rotamers in solution. NMR signal line shapes can also provide atomic-level insights into structural dynamics; broadened signals may indicate exchange dynamics on a millisecond timescale, whereas sharp signals can suggest a single dominant conformation or rapid equilibrium between multiple conformers. copernicus.org By comparing experimental NMR parameters with those computed for different low-energy conformers generated in silico, a population-weighted model of the solution structure can be established. copernicus.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)~10-12 (broad s)~175Shift is concentration and solvent dependent.
Benzylic CH~4.5 (s)~70Chiral center.
Aromatic CH (ortho to C-CH)~7.4 (d)~130Coupled to meta protons.
Aromatic CH (meta to C-CH)~7.3 (d)~129Coupled to ortho protons.
Aromatic C-Cl-~135Quaternary carbon.
Aromatic C-CH-~138Quaternary carbon.
Diethylamino (-NCH₂CH₃)~2.8 (q)~45Methylene protons.
Diethylamino (-NCH₂CH₃)~1.1 (t)~13Methyl protons.

High-Resolution Mass Spectrometry for Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is a powerful tool for identifying and characterizing the metabolites of this compound in biological matrices from research models. ijpras.comnih.gov The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, allows for the determination of elemental compositions for parent ions and their fragments, which is a critical first step in metabolite identification. ijpras.comnih.gov

The typical workflow involves incubating the parent compound with a biological system (e.g., liver microsomes, hepatocytes, or in vivo administration to animal models) and analyzing the resulting samples by LC-HRMS. nih.gov The data is then processed to find new signals that are absent in control samples. The elemental composition of these potential metabolites can be determined from their accurate mass measurements. nih.gov

Structural elucidation is achieved through tandem mass spectrometry (MS/MS or MSⁿ). ijpras.com In these experiments, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of metabolic modification can often be deduced. Common metabolic pathways for a compound like this compound could include N-de-ethylation, hydroxylation of the phenyl ring, or glucuronidation of the carboxylic acid or a hydroxylated metabolite. For example, N-de-ethylation would result in a mass loss corresponding to C₂H₄ (28.0313 Da), while hydroxylation would lead to a mass gain of an oxygen atom (15.9949 Da).

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts Detected by HRMS.
Metabolic ReactionPotential Metabolite StructureMass Shift (Da)Expected Exact Mass [M+H]⁺
Parent CompoundThis compound-242.0997
N-de-ethylation(4-Chlorophenyl)(ethylamino)acetic acid-28.0313214.0684
Di-N-de-ethylation(Amino)(4-chlorophenyl)acetic acid-56.0626186.0371
Aromatic Hydroxylation(Hydroxy-4-chlorophenyl)(diethylamino)acetic acid+15.9949258.0946
Glucuronidation (on COOH)Parent compound + Glucuronic acid+176.0321418.1318

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on its molecular conformation, bond lengths, bond angles, and torsion angles. nih.govnih.gov This technique is essential for understanding the molecule's intrinsic geometry without the influence of solvent and for revealing intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing.

The data obtained from X-ray crystallography serves as a benchmark for validating the results of computational modeling and solution-state NMR studies. nih.gov For a chiral molecule, this method can also determine the absolute configuration of a single enantiomer if a heavy atom is present (like chlorine) and anomalous dispersion is measured, or by co-crystallizing with a known chiral auxiliary. nih.gov The solid-state structure reveals how the molecule self-assembles. For instance, the carboxylic acid groups could form hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. The orientation of the 4-chlorophenyl and diethylamino groups relative to the chiral center would be fixed, providing a static picture of a low-energy conformation. This structural information is invaluable for understanding polymorphism and for structure-based drug design efforts. nih.gov

Table 3: Representative Crystallographic Parameters Obtainable for this compound.
ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry class of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
C-Cl Bond LengthThe distance between the Carbon and Chlorine atoms on the phenyl ring.~1.74 Å
C=O Bond LengthThe distance of the carbonyl double bond in the carboxylic acid.~1.21 Å
C-O Bond LengthThe distance of the hydroxyl single bond in the carboxylic acid.~1.32 Å
O-H···O Hydrogen BondIntermolecular hydrogen bond distance between carboxylic acid dimers.~2.65 Å
Torsion Angle (Cl-C-C-N)Dihedral angle describing the orientation of the substituents.~65°

Circular Dichroism (CD) Spectroscopy for Chiral Analysis in Biological Interactions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This compound is a chiral compound, and its enantiomers will produce mirror-image CD spectra. This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity of a sample and for monitoring stereoselective interactions. nih.gov

While the intrinsic CD signal of the small molecule itself might be weak, its interaction with a chiral biological macromolecule, such as a protein receptor or enzyme, can induce a significant CD signal in the chromophoric region of the molecule (e.g., the phenyl ring). mdpi.com This induced circular dichroism can be used to study the binding event. Changes in the CD spectrum of the protein upon binding of the small molecule can also provide information about conformational changes in the protein.

Furthermore, CD spectroscopy can be employed in competitive binding assays to determine the binding affinity of each enantiomer. By monitoring the displacement of a known ligand that has a distinct CD signal upon binding, the relative binding strengths of the R- and S-enantiomers of this compound can be quantified. This is crucial for mechanistic studies, as often only one enantiomer is biologically active. nih.gov The technique is highly sensitive and requires only small amounts of sample, making it suitable for high-throughput screening applications. nih.gov

Table 4: Illustrative CD Spectroscopy Data for the Enantiomers of this compound upon Interaction with a Chiral Target.
SampleWavelength (nm)CD Signal (mdeg)Interpretation
(R)-enantiomer + Protein222-15Change in protein secondary structure (α-helix).
(S)-enantiomer + Protein222-10Lesser change in protein structure, suggesting weaker binding.
(R)-enantiomer + Protein270+5Induced CD signal in the aromatic chromophore region.
(S)-enantiomer + Protein270-0.5Negligible induced CD, suggesting different binding mode or weak interaction.
Racemic mixture + Protein270+2.2Signal reflects the stronger interaction of the R-enantiomer.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing its molecular vibrations. nih.gov Each functional group in the molecule (C=O, O-H, C-N, C-Cl, aromatic C-H) has characteristic vibrational frequencies, and the resulting spectrum is unique to the molecule's structure. These techniques are complementary and are used for structural confirmation and identification. nih.gov

FT-IR spectroscopy is particularly sensitive to polar functional groups and is excellent for identifying the strong absorption bands of the carbonyl (C=O) stretch and the broad O-H stretch of the carboxylic acid group. The position of these bands is highly sensitive to hydrogen bonding; for example, the C=O stretching frequency will shift to a lower wavenumber upon formation of hydrogen-bonded dimers. This allows for the study of intermolecular interactions in different states (solid, solution) or upon binding to a target.

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the vibrations of the aromatic ring and the carbon skeleton. The C-Cl stretching vibration also gives a characteristic Raman signal. By analyzing shifts in vibrational frequencies upon interaction with a biological target, specific functional groups involved in the binding can be identified. For example, a change in the vibrational modes of the carboxylate group could indicate a direct interaction with a receptor's binding pocket. researchgate.net

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique (Strong Signal)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)IR
C-H (Aromatic)Stretching3000-3100Raman
C-H (Aliphatic)Stretching2850-2980IR/Raman
C=O (Carboxylic Acid)Stretching1700-1725 (dimer), 1750-1770 (monomer)IR
C=C (Aromatic)Stretching1450-1600Raman
C-O (Carboxylic Acid)Stretching1210-1320IR
C-N (Amine)Stretching1020-1250IR
C-ClStretching600-800Raman

Mechanistic Investigations of Biological Interactions Non Clinical Focus

Cellular Pathway Perturbation Analysis (In Vitro Models)No research has been published that analyzes the effects of (4-Chlorophenyl)(diethylamino)acetic acid on cellular signaling pathways or other cellular processes in in vitro models.

Signal Transduction Cascade Modulation

There are no available studies describing the modulation of any signal transduction cascades by this compound. Research into how this compound might interact with or influence intracellular signaling pathways has not been published.

Gene Expression Regulation (Transcriptomics)

No transcriptomics data or studies on the regulation of gene expression following treatment with this compound have been reported in the scientific literature.

Proteomic Profiling of Compound-Treated Systems

There is no available research on the proteomic profiling of cells or organisms treated with this compound. Therefore, information on changes in protein expression or post-translational modifications induced by this compound is unavailable.

Cellular Metabolism Reprogramming Investigations

Investigations into the potential for this compound to reprogram cellular metabolism have not been documented in any accessible scientific reports.

Phenotypic Screening and Target Deconvolution in Model Organisms (Non-Human)

No studies involving the phenotypic screening of this compound in any non-human model organisms have been published. As such, there is no information regarding its potential biological effects at the whole-organism level, nor any efforts towards target deconvolution.

Structure-Mechanism Relationship (SMR) Analysis

Due to the absence of any mechanistic or biological activity data, no structure-mechanism relationship analyses for this compound have been conducted or published.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule from first principles. For (4-Chlorophenyl)(diethylamino)acetic acid, DFT calculations would be employed to determine its optimized three-dimensional geometry, electron distribution, and orbital energies.

Such calculations would reveal key insights into the molecule's reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the chlorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton and the hydrogens on the diethylamino group, highlighting sites for nucleophilic attack. These calculations provide a theoretical foundation for understanding the molecule's interaction with biological targets. mdpi.comresearchgate.net

Table 1: Exemplary DFT-Calculated Electronic Properties This table contains hypothetical data for illustrative purposes.

Parameter Calculated Value Interpretation
HOMO Energy -6.5 eV Indicates electron-donating capability, likely localized on the diethylamino and phenyl groups.
LUMO Energy -1.2 eV Indicates electron-accepting capability, likely on the chlorophenyl ring.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical stability.
Dipole Moment 3.8 Debye Indicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on Cl -0.15 e Shows the electron-withdrawing nature of the chlorine atom.
Mulliken Charge on N -0.45 e Highlights the nucleophilic character of the nitrogen atom.

Molecular Dynamics (MD) Simulations of Compound-Biomacromolecule Complexes

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would be performed after docking it into the active site of a target protein. This technique provides detailed information about the stability of the compound-protein complex and the nature of their interactions.

The simulation would track the trajectory of the compound within the binding pocket, revealing the flexibility of the ligand and the protein side chains. Key analyses would include calculating the Root Mean Square Deviation (RMSD) of the ligand to assess its stability in the binding pose and the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions. MD simulations can also elucidate the role of water molecules in mediating interactions and provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be used to predict its binding mode within the active site of a specific biological target, such as an enzyme or receptor.

The process involves placing the 3D structure of the compound into the binding site of the protein and using a scoring function to estimate the binding affinity. The results would identify plausible binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the carboxylic acid group could form hydrogen bonds with polar residues, the chlorophenyl ring could engage in hydrophobic and pi-stacking interactions, and the diethylamino group could form ionic or hydrogen bonds. researchgate.net The predicted binding affinity (often expressed as a docking score or in kcal/mol) helps to rank potential drug candidates.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table contains hypothetical data for illustrative purposes.

Parameter Result Interacting Residues (Hypothetical)
Binding Affinity -8.5 kcal/mol -
Hydrogen Bonds 2 Lys72, Asp184 (with carboxylic acid)
Hydrophobic Interactions 5 Val57, Ala70, Leu158 (with phenyl ring and ethyl groups)
Pi-Pi Stacking 1 Phe160 (with chlorophenyl ring)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for analogues of this compound would involve compiling a dataset of similar molecules with known activities against a specific target.

Molecular descriptors (physicochemical, topological, electronic) would be calculated for each analogue. These descriptors quantify aspects of the molecular structure, such as lipophilicity (logP), molar refractivity, and electronic properties. Statistical methods like multiple linear regression or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed activity. The resulting model can predict the activity of new, unsynthesized analogues and guide the design of more potent compounds. nih.govmdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on the structure of this compound, a pharmacophore model could be generated. This model would likely include features such as a hydrogen bond acceptor (from the carboxylic oxygens), a hydrogen bond donor (from the carboxylic acid proton), a hydrophobic/aromatic region (the chlorophenyl ring), and a positive ionizable feature (the diethylamino group).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match these features. This process, known as virtual screening, allows for the rapid identification of diverse molecules that have a high probability of binding to the same target, thus accelerating the discovery of new lead compounds.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Non-Clinical Contexts

In silico ADME prediction models are used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound, helping to identify candidates with favorable profiles and flag potential liabilities. Various computational models, often available through web servers and specialized software, can predict a range of ADME properties for this compound. researchgate.netfrontiersin.orgeijppr.com

These predictions are based on the compound's structure and physicochemical properties. Key predicted parameters include intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Table 3: Representative In Silico ADME Profile Prediction This table contains hypothetical data for illustrative purposes.

ADME Property Predicted Value/Class Implication
Human Intestinal Absorption High Likely well-absorbed orally.
Caco-2 Permeability High Suggests good intestinal membrane permeability.
Blood-Brain Barrier (BBB) Permeant Yes The compound may cross into the central nervous system.
P-glycoprotein Substrate No Not likely to be subject to efflux from cells by P-gp.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions.
LogP (Lipophilicity) 2.9 Balanced lipophilicity, favorable for permeability.

Conformational Analysis and Energy Landscape Mapping

Computational methods can systematically rotate bonds and calculate the potential energy of each resulting conformation. This allows for the mapping of the potential energy surface, or energy landscape, which identifies low-energy, stable conformers (global and local minima) and the energy barriers between them (transition states). Understanding the preferred conformation is vital as it is often the biologically active one that fits into a protein's binding site. amazonaws.comresearchgate.net

Metabolism and Biotransformation Research Excluding Human Clinical Data

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes

There is no published data on the rate of metabolism of (4-Chlorophenyl)(diethylamino)acetic acid in liver microsomes or hepatocytes, nor are there any reports identifying the structures of its potential metabolites in these in vitro systems.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, UGT)

While CYP enzymes are likely candidates for the metabolism of this compound based on its structure, there are no studies confirming their involvement or identifying specific isoforms (e.g., CYP3A4, CYP2D6). Similarly, no information is available regarding the potential for conjugation reactions mediated by enzymes such as UDP-glucuronosyltransferases (UGTs).

Metabolic Pathways Elucidation in Preclinical Animal Models

No in vivo studies in preclinical species such as rats, mice, or dogs have been published that would elucidate the metabolic pathways of this compound. Consequently, information on its absorption, distribution, metabolism, and excretion (ADME) profile is not available.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing (4-chlorophenyl)(diethylamino)acetic acid, and how can data interpretation be optimized?

  • Methodology : Use high-field solid-state deuterium NMR to analyze quadrupole coupling constants and torsion angles. For structural validation, combine X-ray crystallography (atomic coordinates and bond angles) with solid-state NMR data to resolve discrepancies between experimental and theoretical models. Reference deuterium quadrupole coupling constants (e.g., 170.767 kHz) from substituted acetic acids to calibrate parameters .
  • Key Data : Quadrupole coupling constants and torsion angles for substituted arylacetic acids (Table 3.1, 3.6) .

Q. How can enantiomeric purity be determined for chiral derivatives of (4-chlorophenyl)acetic acid?

  • Methodology : Employ chiral HPLC or X-ray crystallography to distinguish enantiomers. For stereochemical analysis, use atomic coordinates (Table 3.4) and bond distances (Table 3.5) from crystallographic data to validate spatial configurations. Compare with deuterium NMR asymmetry parameters (Table 3.2) to detect conformational flexibility .

Q. What are the best practices for synthesizing this compound while minimizing side products?

  • Methodology : Optimize reaction conditions (solvent, temperature) based on steric and inductive effects of the 4-chlorophenyl group. Monitor intermediates via mass spectrometry (e.g., LC-MS/MS) to identify undesired byproducts like brominated analogs (e.g., 2-bromo-2-(4-chlorophenyl)acetic acid) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence deuterium quadrupole coupling constants in solid-state NMR studies?

  • Methodology : Compare data from halogenated analogs (e.g., 4-bromo, 4-nitro derivatives in Table 2.1–2.3). Use Karplus-type relationships to model torsion angles and quantify inductive/steric effects. Note that electron-withdrawing groups (e.g., -Cl) reduce coupling constants by ~5–10 kHz compared to unsubstituted analogs .
  • Contradiction Alert : Oxygen atoms in adjacent groups (e.g., hydroxyl or carbonyl) may unpredictably alter coupling constants due to hydrogen bonding, requiring empirical validation .

Q. What strategies resolve contradictions between crystallographic and NMR-derived structural models for (4-chlorophenyl)acetic acid derivatives?

  • Methodology : Perform temperature-dependent solid-state NMR (Table 2.2) to probe dynamic motion in the crystal lattice. Cross-reference with thermal parameters (Table 3.4) to identify regions of high flexibility. For static discrepancies, prioritize X-ray data for bond distances and angles (Table 3.5) .

Q. How can derivatization improve the stability or solubility of this compound in aqueous systems?

  • Methodology : Introduce hydrophilic groups (e.g., hydroxyl, as in 4-chloro-α-hydroxybenzeneacetic acid) via esterification or amidation. Assess solubility changes via partition coefficient (logP) calculations and validate using reversed-phase HPLC. Monitor degradation pathways under accelerated stability conditions (40°C/75% RH) .

Q. What advanced mass spectrometry techniques are suitable for identifying metabolic byproducts of (4-chlorophenyl)acetic acid derivatives?

  • Methodology : Apply high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to fragment ions. Compare fragmentation patterns with reference standards (e.g., 2-(4-chlorophenyl)-2-oxoacetic acid) and use isotopic labeling (e.g., deuterium) to trace metabolic pathways .

Data Analysis and Modeling

Q. How can computational models predict quadrupole coupling constants for novel (4-chlorophenyl)acetic acid analogs?

  • Methodology : Use density functional theory (DFT) to calculate electric field gradients, incorporating substituent effects (e.g., -Cl, -Br). Validate against experimental deuterium NMR data (Table 3.6) and refine parameters using regression analysis (e.g., A = 170.767 kHz in Equation 3.5.3) .

Q. What statistical approaches are effective for analyzing temperature-dependent NMR data in polymorphic systems?

  • Methodology : Apply principal component analysis (PCA) to spectral datasets (e.g., Table 2.2) to classify polymorphs. Use Arrhenius plots to correlate linewidth changes with activation energies for molecular reorientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.